Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate
Overview
Description
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate typically involves several key steps:
Formation of the Indoline Ring: This can be achieved through the cyclization of α-haloacetanilides using Lewis acid catalysis.
Spirocyclization: The spirocyclic structure is formed through a dianion alkylation and cyclization process.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to facilitate the synthesis and are later removed under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indoline or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-1-carboxylate: Lacks the tert-butyl group but shares the core spirocyclic structure.
Spiro[indoline-3,4’-piperidine]-5-carboxylate: Similar structure but with different substituents on the piperidine ring.
Uniqueness
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4/h5-6,11,19H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQLSHSZFIMHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678303 | |
Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-82-0 | |
Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.